molecular formula C19H17N3O2S2 B607870 GSK872

GSK872

Cat. No.: B607870
M. Wt: 383.5 g/mol
InChI Key: ZCDBTQNFAPKACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK872, also known as GSK2399872A, is a potent and selective inhibitor of receptor-interacting protein kinase 3 (RIP3). RIP3 plays a crucial role in necroptosis, a form of programmed cell death. This compound binds with high affinity to the kinase domain of RIP3, with an IC50 value of 1.8 nM. It effectively inhibits RIP3 kinase activity, with an IC50 value of 1.3 nM .

Scientific Research Applications

GSK872 has found applications in several scientific fields:

    Chemistry: Researchers use this compound to study cell signaling pathways and kinase inhibition.

    Biology: It is employed in cell death research, particularly necroptosis.

    Medicine: this compound’s potential therapeutic applications include brain injury treatment, where it improves early brain edema and neurological deficits.

    Industry: While not directly used in industry, its study contributes to drug development and understanding cellular processes.

Mechanism of Action

This compound acts as a RIP3-selective kinase inhibitor with >1,000-fold selectivity over a vast majority of more than 300 other kinases, including RIP1 . This suggests that it may be used to inhibit the activity of RIP3 kinase, a protein involved in necroptosis, a form of programmed cell death.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes:: The synthetic route for GSK872 is not explicitly mentioned in the available literature. it is typically synthesized through a series of chemical reactions involving specific precursors. Further research would be needed to uncover the exact synthetic pathway.

Industrial Production Methods:: Information regarding large-scale industrial production methods for this compound is limited. As a research compound, it is primarily synthesized in laboratory settings.

Chemical Reactions Analysis

GSK872 is involved in various chemical reactions, including but not limited to:

    Oxidation: this compound may undergo oxidation reactions.

    Reduction: Reduction reactions could also be relevant.

    Substitution: Substitution reactions may occur.

Common reagents and conditions used in these reactions are not explicitly documented. The major products formed from these reactions would depend on the specific reaction conditions and starting materials.

Comparison with Similar Compounds

GSK872’s uniqueness lies in its specific targeting of RIP3. Similar compounds include other RIP3 inhibitors, but this compound’s high affinity and selectivity set it apart.

Remember that this compound is primarily used for scientific research purposes, and its potential therapeutic applications are still under investigation.

Properties

IUPAC Name

N-(6-propan-2-ylsulfonylquinolin-4-yl)-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S2/c1-12(2)26(23,24)14-4-5-16-15(10-14)17(7-8-20-16)22-13-3-6-19-18(9-13)21-11-25-19/h3-12H,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDBTQNFAPKACC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=CC4=C(C=C3)SC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.